

In-depth Technical Guide: The Discovery and Background of PEN(mouse) TFA

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Compound of Interest

Compound Name: PEN(mouse) TFA

Cat. No.: B15600540

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Notice to the User: The term "**PEN(mouse) TFA**" does not correspond to a recognized molecule, protein, or drug in publicly available scientific literature. Search results for this term are ambiguous and do not yield the necessary information to create a detailed technical guide as requested. One vendor lists a product with this name but provides no scientific context, data, or publications.[1]

It is highly probable that "**PEN(mouse) TFA**" is an internal project codename, a non-standard abbreviation, or a proprietary compound that has not been disclosed in public research. The "(mouse)" designation likely indicates the species of origin is murine, and "TFA" typically stands for trifluoroacetic acid, a counter-ion used during the chemical purification of peptides.[2]

To proceed with your request, please provide the full name of the molecule or a relevant publication ID (e.g., a PubMed ID or DOI).

Below is a hypothetical template structured to meet your requirements. Once the correct identity of the molecule is provided, this template can be populated with specific, accurate information.

Introduction and Background

(This section would detail the discovery of the molecule, the initial hypothesis, and its relevance to the field of study. It would cover the unmet need it addresses in drug development or biological research.)

Physicochemical Properties and Quantitative Data

(This section would present quantitative data regarding the molecule's characteristics. All data would be summarized in clear, structured tables.)

Table 1: Physicochemical Properties (This table would include data points such as molecular weight, formula, purity, and solubility.)

Property	Value
Molecular Formula	Data Not Available
Molecular Weight	Data Not Available
Purity (HPLC)	Data Not Available
Amino Acid Sequence	Data Not Available
Solubility	Data Not Available

Table 2: In Vitro Receptor Binding Affinity (This table would present key quantitative data from binding assays, such as K_i or IC_{50} values across different targets.)

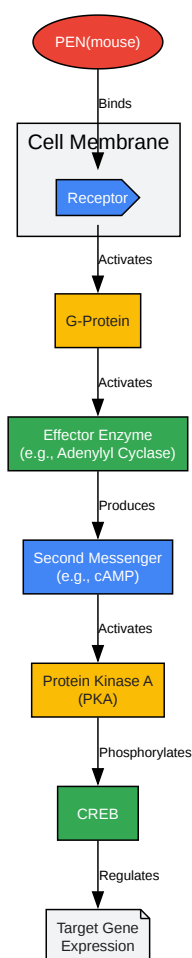
Receptor Target	Binding Affinity (K_i , nM)	Assay Type
Target 1	Data Not Available	Radioligand Binding
Target 2	Data Not Available	Radioligand Binding
Target 3	Data Not Available	Radioligand Binding

Table 3: In Vivo Pharmacokinetic Parameters in Mouse Models (This table would summarize the molecule's behavior in animal models, including half-life, clearance, and bioavailability.)

Parameter	Value	Route of Administration
Half-life ($t_{1/2}$)	Data Not Available	Intravenous
Clearance (CL)	Data Not Available	Intravenous
Volume of Distribution (Vd)	Data Not Available	Intravenous
Bioavailability (F%)	Data Not Available	Subcutaneous

Mechanism of Action and Signaling Pathways

(This section would describe the biological pathways the molecule modulates. Diagrams generated using Graphviz would be embedded here to visualize these complex interactions.)



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Caption: Hypothetical G-protein coupled receptor signaling cascade.

Key Experimental Protocols

(This section provides detailed methodologies for the key experiments used to characterize the molecule.)

Radioligand Receptor Binding Assay

- Objective: To determine the binding affinity of **PEN(mouse) TFA** for its target receptor.
- Materials:
 - Cell membranes expressing the target receptor.
 - Radiolabeled ligand (e.g., [3H]-ligand).
 - **PEN(mouse) TFA** at various concentrations.
 - Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
 - Scintillation fluid and vials.
- Procedure:
 - Prepare serial dilutions of **PEN(mouse) TFA**.
 - In a 96-well plate, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.
 - Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
 - Terminate the binding reaction by rapid filtration over glass fiber filters.
 - Wash filters to remove unbound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.
 - Calculate K_i values using the Cheng-Prusoff equation.

In Vivo Efficacy Study in a Murine Disease Model

- Objective: To assess the therapeutic effect of **PEN(mouse) TFA** in a relevant mouse model.
- Animal Model: Specify the mouse strain and disease induction method (e.g., diet-induced obesity model in C57BL/6J mice).
- Procedure:
 - Acclimatize animals for at least one week.
 - Randomize animals into vehicle control and treatment groups (n=8-10 per group).
 - Administer **PEN(mouse) TFA** or vehicle via the specified route (e.g., subcutaneous injection) at a defined frequency and duration.
 - Monitor relevant endpoints such as body weight, food intake, and blood glucose levels throughout the study.
 - At the study's conclusion, collect terminal blood and tissue samples for biomarker analysis (e.g., ELISA, qPCR).
 - Perform statistical analysis (e.g., ANOVA) to determine significant differences between groups.

Caption: General workflow for an in vivo efficacy study in mice.

Conclusion

(This section would summarize the key findings, the significance of the discovery, and future directions for research and development.)

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References

- 1. PEN(mouse) TFA , Package: 5mg , Laibo Chem - Global Labor [globallabor.com.br]
- 2. Retatrutide (LY3437943), 99.5% purity peptide [novoprolabs.com]
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